Cas no 68253-35-0 (1H-Inden-1-one,2,3-dihydro-, oxime, (1E)-)

1H-Inden-1-one,2,3-dihydro-, oxime, (1E)- structure
68253-35-0 structure
Product Name:1H-Inden-1-one,2,3-dihydro-, oxime, (1E)-
CAS No:68253-35-0
MF:C9H9NO
MW:147.173862218857
CID:529614
PubChem ID:5907709
Update Time:2025-04-19

1H-Inden-1-one,2,3-dihydro-, oxime, (1E)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Inden-1-one,2,3-dihydro-, oxime, (1E)-
    • (1E)-N-Hydroxy-1-indanimine
    • 1H-INDEN-1-ONE,2,3-DIHYDRO-,OXIME
    • 1-indanoneoxime
    • 1-INDANONOXIM
    • 2,3-Dihydro-1H-inden-1-one oxime
    • Indan-1-on-oxime
    • NSC186236
    • 68253-35-0
    • DTXSID501286070
    • (E)-2,3-Dihydro-1H-inden-1-oneoxime
    • (NE)-N-(2,3-dihydroinden-1-ylidene)hydroxylamine
    • (1E)-2,3-Dihydro-1H-inden-1-one oxime
    • AKOS008939682
    • MFCD00082974
    • (E)-2,3-Dihydro-1H-inden-1-one oxime
    • A821797
    • 1-Indanone oxime
    • 1-Indanone oxime, 98%
    • indan-1-one oxime;2,3-Dihydro-1H-inden-1-one oxime
    • EINECS 269-486-1
    • CS-0036537
    • indan-1-one oxime
    • 3349-60-8
    • SCHEMBL1201517
    • AM806409
    • N-[(1E)-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine
    • NSC-186236
    • Inchi: 1S/C9H9NO/c11-10-9-6-5-7-3-1-2-4-8(7)9/h1-4,11H,5-6H2/b10-9+
    • InChI Key: ATEGUFMEFAGONB-MDZDMXLPSA-N
    • SMILES: O/N=C1/C2C=CC=CC=2CC/1

Computed Properties

  • Exact Mass: 147.06800
  • Monoisotopic Mass: 147.068414
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.6
  • XLogP3: 1.9

Experimental Properties

  • Density: 1.2
  • Boiling Point: 299.7°Cat760mmHg
  • Flash Point: 179.9°C
  • Refractive Index: 1.617
  • PSA: 32.59000
  • LogP: 1.81110
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